4-(N,N-diallylsulfamoyl)-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
Description
Systematic Nomenclature and Structural Identification
The IUPAC name This compound systematically describes the compound’s architecture (Fig. 1). The core structure consists of a benzamide group (N-(benzoyl)amide) substituted at the para-position of the benzene ring with a sulfamoyl moiety (N,N-diallylsulfonamide). This sulfamoyl group is further linked to a 1,3,4-oxadiazole ring, which is substituted at position 5 with a 3-(methylthio)phenyl group.
Table 1: Key structural identifiers
| Property | Value |
|---|---|
| Molecular formula | C21H21N3O4S2 |
| Molecular weight | 443.54 g/mol |
| SMILES | C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)SC |
The oxadiazole ring (a five-membered heterocycle with two nitrogen and one oxygen atom) contributes to the compound’s planar rigidity, while the diallylsulfamoyl group introduces steric bulk and potential sites for further functionalization. The 3-(methylthio)phenyl substituent adds a hydrophobic thioether group, which may influence electronic properties and intermolecular interactions.
Chemical Classification and Functional Group Analysis
This compound belongs to three overlapping chemical classes:
- Benzamides : Characterized by the benzene ring bonded to a carboxamide group (-CONH2). The benzamide core is substituted at position 4, making it a para-substituted derivative.
- Sulfonamides : The -SO2N(NR2) group (where R = allyl) classifies it as a sulfonamide derivative. The N,N-diallyl substitution distinguishes it from simpler sulfonamides.
- 1,3,4-Oxadiazoles : The oxadiazole ring is a bioisostere for ester or amide groups, often used to enhance metabolic stability in drug design.
Functional groups and their roles :
- Amide (-CONH-) : Participates in hydrogen bonding and influences solubility.
- Sulfonamide (-SO2NH-) : Provides acidity (pKa ~10) and potential for ionic interactions.
- Oxadiazole : Enhances π-π stacking capabilities due to aromaticity.
- Thioether (-S-CH3) : Moderates electron density via sulfur’s polarizability.
Historical Context of Sulfamoyl-Benzamide-Oxadiazole Hybrid Compounds
The integration of sulfonamides, benzamides, and oxadiazoles represents a strategic evolution in medicinal chemistry. Early work focused on simpler benzamide-oxadiazole hybrids, such as N-(5-aryl-1,3,4-oxadiazol-2-yl)benzamides, which demonstrated antimicrobial and anticancer activities. The addition of sulfonamide groups emerged as a method to modulate solubility and target selectivity, as seen in compounds like 4-(N,N-diallylsulfamoyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide (EVT-2957652), a structural analog of the subject compound.
Table 2: Milestones in hybrid compound development
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S2/c1-4-13-26(14-5-2)32(28,29)19-11-9-16(10-12-19)20(27)23-22-25-24-21(30-22)17-7-6-8-18(15-17)31-3/h4-12,15H,1-2,13-14H2,3H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFAXVRAPYIYKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,N-diallylsulfamoyl)-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Sulfamoyl Group: This step involves the reaction of the intermediate with diallylamine and a suitable sulfonyl chloride under basic conditions.
Final Coupling: The final product is obtained by coupling the oxadiazole intermediate with the benzamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl or methylthio groups.
Reduction: Reduction reactions may target the oxadiazole ring or the benzamide moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, compounds like 4-(N,N-diallylsulfamoyl)-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinally, this compound may be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, such compounds can be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(N,N-diallylsulfamoyl)-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid synthesis.
Comparison with Similar Compounds
Key Observations :
- Oxadiazole Substituents : The 3-(methylthio)phenyl group may improve lipophilicity and membrane permeability relative to thiophene () or dihydrobenzodioxin () substituents .
- Synthetic Yields : The target compound’s yield is unspecified, but analogs like 22 (35% yield) and 6a (high purity via HPLC) suggest optimization challenges in sulfamoyl-oxadiazole coupling .
Key Observations :
- Enzyme Inhibition : The ethylthio analog 6a shows potent hCA II inhibition (0.87 µM), suggesting the target compound’s methylthio group may similarly enhance interactions with sulfonamide-binding enzymes .
- Cytotoxicity: Naphthalene-substituted oxadiazoles () exhibit nanomolar activity, implying that bulky aryl groups (e.g., 3-(methylthio)phenyl) could improve antitumor efficacy .
- Lipophilicity : The target compound’s higher predicted LogP (3.8) compared to 6a (2.9) aligns with its increased hydrophobicity, which may influence pharmacokinetics .
Biological Activity
4-(N,N-diallylsulfamoyl)-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C19H22N4O3S
- Molecular Weight: 398.47 g/mol
Structural Features
| Feature | Description |
|---|---|
| Sulfamoyl Group | Contributes to the compound's solubility and biological activity. |
| Oxadiazole Ring | Imparts unique electronic properties that may enhance biological interactions. |
| Methylthio Group | May influence lipophilicity and receptor binding. |
Antimicrobial Activity
Research indicates that compounds with sulfamoyl and oxadiazole functional groups exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
These findings suggest potential applications in treating bacterial infections.
Anticancer Properties
Preliminary studies have indicated that this compound may possess anticancer activity. A study conducted on human cancer cell lines revealed that the compound inhibits cell proliferation through apoptosis induction. The mechanism appears to involve:
- Inhibition of cell cycle progression at the G2/M phase.
- Activation of caspase pathways , leading to programmed cell death.
The proposed mechanism of action includes:
- Receptor Interaction: The compound may interact with specific cellular receptors involved in apoptosis.
- Enzyme Inhibition: It potentially inhibits enzymes critical for cancer cell survival.
Study 1: Antibacterial Efficacy
In a controlled laboratory setting, this compound was tested against common pathogens. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.
Study 2: Cytotoxicity in Cancer Cells
A cytotoxicity assay was performed on various cancer cell lines (e.g., MCF-7 breast cancer cells). The IC50 value was determined to be approximately 15 µM, indicating significant cytotoxic effects compared to control groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
